tert-Butyl 1-(pentan-3-yl)piperidin-4-ylcarbamate
Overview
Description
tert-Butyl 1-(pentan-3-yl)piperidin-4-ylcarbamate: is a chemical compound with the molecular formula C15H30N2O2. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 1-(pentan-3-yl)piperidin-4-ylcarbamate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate. The process can be summarized as follows:
Starting Materials: Piperidine derivative and tert-butyl chloroformate.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like dichloromethane or tetrahydrofuran are commonly used.
Procedure: The piperidine derivative is dissolved in the solvent, and tert-butyl chloroformate is added dropwise. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is purified by column chromatography or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The use of high-purity starting materials and solvents is crucial to minimize impurities.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 1-(pentan-3-yl)piperidin-4-ylcarbamate can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Various nucleophiles, such as amines or alcohols, under basic or acidic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of the piperidine ring.
Reduction: Reduced forms of the compound, often leading to the removal of the tert-butyl group.
Substitution: Substituted piperidine derivatives with different functional groups.
Scientific Research Applications
Chemistry: tert-Butyl 1-(pentan-3-yl)piperidin-4-ylcarbamate is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it valuable in the development of new chemical entities.
Biology: In biological research, this compound is used to study the interactions of piperidine derivatives with biological targets. It serves as a model compound for understanding the behavior of similar structures in biological systems.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structural features allow for modifications that can lead to the development of therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including coatings and polymers.
Mechanism of Action
The mechanism of action of tert-Butyl 1-(pentan-3-yl)piperidin-4-ylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways depend on the specific application and the biological system being studied. In medicinal chemistry, modifications to the piperidine ring can enhance binding affinity and selectivity for target proteins.
Comparison with Similar Compounds
- tert-Butyl 1-(piperidin-4-yl)piperidin-4-ylcarbamate
- tert-Butyl 1-(benzylpiperidin-3-yl)carbamate
- tert-Butyl 1-(pentan-3-yl)piperidin-4-ylmethylcarbamate
Uniqueness: tert-Butyl 1-(pentan-3-yl)piperidin-4-ylcarbamate stands out due to its specific substitution pattern on the piperidine ring. This unique structure imparts distinct reactivity and binding properties, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
tert-butyl N-(1-pentan-3-ylpiperidin-4-yl)carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30N2O2/c1-6-13(7-2)17-10-8-12(9-11-17)16-14(18)19-15(3,4)5/h12-13H,6-11H2,1-5H3,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICEIVEQULCMDNL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)N1CCC(CC1)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501140905 | |
Record name | Carbamic acid, N-[1-(1-ethylpropyl)-4-piperidinyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501140905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.41 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1286274-61-0 | |
Record name | Carbamic acid, N-[1-(1-ethylpropyl)-4-piperidinyl]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1286274-61-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, N-[1-(1-ethylpropyl)-4-piperidinyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501140905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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